3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione is an organic compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an oxolane-2,5-dione moiety. It is primarily used in research and development projects due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione typically involves the reaction of 3-bromo-4-methylbenzaldehyde with maleic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology research.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Used in the development of new materials and in various industrial processes.
Wirkmechanismus
The mechanism by which 3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione exerts its effects involves interactions with specific molecular targets. The bromine atom and the oxolane-2,5-dione moiety play crucial roles in its reactivity and binding properties. The pathways involved may include enzyme inhibition, receptor binding, or other molecular interactions depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione include:
- 3-(4-Bromo-3-methylphenyl)oxolane-2,5-dione
- 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione
- 3-(3-Bromo-2-methylphenyl)oxolane-2,5-dione
These compounds share similar structural features but differ in the position of the bromine and methyl groups on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications .
Eigenschaften
Molekularformel |
C11H9BrO3 |
---|---|
Molekulargewicht |
269.09 g/mol |
IUPAC-Name |
3-(3-bromo-4-methylphenyl)oxolane-2,5-dione |
InChI |
InChI=1S/C11H9BrO3/c1-6-2-3-7(4-9(6)12)8-5-10(13)15-11(8)14/h2-4,8H,5H2,1H3 |
InChI-Schlüssel |
NCNBQBVLVNPRTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2CC(=O)OC2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.